Diethyl 2-phenethylmalonate

Description

Diethyl malonate is a natural product found in Panax ginseng and Mimusops elengi with data available.

Diethyl malonate is a metabolite found in or produced by Saccharomyces cerevisiae.

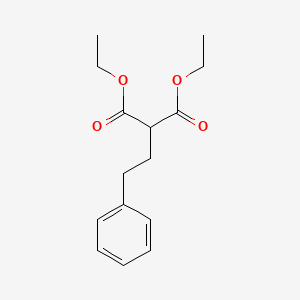

Structure

3D Structure

Properties

IUPAC Name |

diethyl propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXGSMUGOJNHAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | diethyl malonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Diethyl_malonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021863 | |

| Record name | Diethyl propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid, Colorless liquid with a sweet ester odor; [Hawley], Liquid, COLOURLESS LIQUID., colourless liquid with slightly fruity odour | |

| Record name | Propanedioic acid, 1,3-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl malonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8344 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diethyl malonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diethyl malonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1113/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

200 °C, 199.00 to 200.00 °C. @ 760.00 mm Hg, 199 °C | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethyl malonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

200 °F (93 °C) (open cup), 85 °C c.c. | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 20 g/L at 20 °C, Miscible with ethanol, ether; very soluble in acetone, benzene, Soluble in chloroform, Soluble in fixed oils, propylene glycol; insoluble in glycerin, mineral oil at 200 °C, 23.2 mg/mL at 37 °C, Solubility in water, g/l at 20 °C: 20 (moderate), soluble in most fixed oils and propylene glycol; slightly soluble in alcohol and water; insoluble in glycine and mineral oil, 1 mL in 1.5 mL 60% alcohol (in ethanol) | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethyl malonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diethyl malonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1113/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.0551 g/cu cm at 20 °C, Density (at 20 °C): 1.06 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 1.053-1.056 | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diethyl malonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1113/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

5.52 (Air = 1), Relative vapor density (air = 1): 5.52 | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.26 [mmHg], 0.19 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 36 | |

| Record name | Ethyl malonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8344 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

In some cases, the use of conventional GC/FTIR technique is limited due to its lower detectability to micro-components in organic mixtues in comparison to GC/MS. In this paper, an integration of LG/GC using retention gap technique with partially concurrent solvent evaporation, as a efficient chromatographic system for sample preconcentration and preseparation, was coupled into FTIR system in order to overcome the detectability problems of GC/FTIR analysis. The applicability of the on-line LG-GC/FTIR method is demonstrated by analysis of the isomers of divinylbenzene in purified diethyl malonate under conditions of hexane/dichloromethane (85:15) used as mobile phase in LC, solvent evaporation temperature of 75 degrees C and inlet pressure of 0.20MPa etc. | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Clear, colorless liquid | |

CAS No. |

105-53-3 | |

| Record name | Diethyl malonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYL MALONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8864 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid, 1,3-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL MALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53A58PA183 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethyl malonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-50 °C | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethyl malonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Diethyl 2-Phenethylmalonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-phenethylmalonate (CAS No. 6628-68-8) is a diester of malonic acid that serves as a versatile intermediate in organic synthesis.[1] Its structure, featuring a phenethyl group attached to the alpha-carbon of diethyl malonate, makes it a valuable precursor for the synthesis of a variety of more complex molecules, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of its chemical properties, reactivity, and key experimental protocols relevant to its application in research and drug development.

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 6628-68-8 | [3] |

| Molecular Formula | C₁₅H₂₀O₄ | [2] |

| Molecular Weight | 264.32 g/mol | [2] |

| Appearance | Yellow liquid | [1][2] |

| Boiling Point | 165-170 °C @ 18 Torr | |

| Density | 1.078 ± 0.06 g/cm³ (Predicted) | |

| Refractive Index | 1.495 | |

| Solubility | Soluble in organic solvents, less soluble in water. | [1] |

Reactivity and Synthetic Applications

The reactivity of this compound is primarily dictated by the functional groups present: the two ester moieties and the acidic alpha-proton. This allows for a range of chemical transformations, making it a valuable building block in organic synthesis.

Synthesis of this compound

The most common method for the synthesis of this compound is the alkylation of diethyl malonate with a 2-phenylethyl halide, such as 2-phenylethyl bromide. The reaction proceeds via the formation of a resonance-stabilized enolate from diethyl malonate, which then acts as a nucleophile.

Materials:

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol

-

(2-Bromoethyl)benzene (Phenethyl bromide)

-

Toluene

-

Hydrochloric acid (dilute)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen), dissolve sodium ethoxide in absolute ethanol.

-

Cool the solution in an ice bath and add diethyl malonate dropwise with stirring.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the enolate.

-

Add (2-bromoethyl)benzene dropwise to the reaction mixture.

-

After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Add water and toluene to the residue and transfer to a separatory funnel.

-

Separate the organic layer, and wash it sequentially with dilute hydrochloric acid, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

-

Purify the crude product by vacuum distillation.

Hydrolysis to 2-Phenethylmalonic Acid

The ester groups of this compound can be hydrolyzed under acidic or basic conditions to yield 2-phenethylmalonic acid. This dicarboxylic acid is a key intermediate for further transformations, most notably decarboxylation.

Materials:

-

This compound

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve this compound in ethanol.

-

Add a solution of potassium hydroxide in water to the flask.

-

Heat the mixture to reflux for 2-3 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dissolve the remaining residue in water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a low pH (pH < 2) with concentrated hydrochloric acid.

-

The 2-phenethylmalonic acid will precipitate as a white solid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Decarboxylation to 4-Phenylbutanoic Acid

Substituted malonic acids readily undergo decarboxylation upon heating, typically losing one of the carboxylic acid groups as carbon dioxide. Heating 2-phenethylmalonic acid above its melting point results in the formation of 4-phenylbutanoic acid.

Materials:

-

2-Phenethylmalonic acid

Procedure:

-

Place the dry 2-phenethylmalonic acid in a round-bottom flask equipped with a distillation apparatus.

-

Heat the flask in an oil bath to a temperature just above the melting point of the malonic acid derivative.

-

Carbon dioxide will evolve, and the decarboxylation will proceed.

-

Once the evolution of gas ceases, the remaining liquid is crude 4-phenylbutanoic acid.

-

The product can be purified by distillation under reduced pressure.

Application in Drug Development: Synthesis of Barbiturate Analogues

Malonic esters are fundamental precursors in the synthesis of barbiturates, a class of drugs that act as central nervous system (CNS) depressants.[4] The general synthesis involves the condensation of a disubstituted diethyl malonate with urea in the presence of a strong base.[5] this compound can be further alkylated and then used to synthesize phenobarbital analogues containing a phenethyl group, which may modulate the pharmacological properties of the resulting compound.

The following workflow illustrates the synthesis of a hypothetical 5-ethyl-5-phenethylbarbituric acid, an analogue of phenobarbital.

Experimental Workflow: Synthesis of 5-Ethyl-5-phenethylbarbituric Acid

This workflow outlines the key steps for the synthesis of a phenobarbital analogue from this compound.

Step 1: Synthesis of Diethyl 2-Ethyl-2-phenethylmalonate

-

Deprotonation: this compound is treated with a strong base, such as sodium ethoxide in ethanol, to generate the corresponding enolate.

-

Alkylation: The enolate is then reacted with an ethyl halide (e.g., ethyl bromide) in an SN2 reaction to introduce the second substituent at the alpha-carbon, yielding diethyl 2-ethyl-2-phenethylmalonate.

-

Purification: The resulting disubstituted malonic ester is purified, typically by extraction and vacuum distillation.

Step 2: Condensation with Urea

-

Reaction Setup: Dry diethyl 2-ethyl-2-phenethylmalonate and urea are added to a solution of sodium ethoxide in absolute ethanol.

-

Condensation and Cyclization: The mixture is heated under reflux. The ethoxide deprotonates urea, which then acts as a nucleophile, attacking the carbonyl carbons of the malonic ester in a condensation reaction, leading to the formation of the barbiturate ring.

-

Work-up and Isolation: After the reaction is complete, the ethanol is removed, and the residue is dissolved in water. The solution is then acidified with a strong acid (e.g., HCl) to precipitate the 5-ethyl-5-phenethylbarbituric acid.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, with particular relevance to the pharmaceutical industry. Its straightforward synthesis and predictable reactivity through alkylation, hydrolysis, and decarboxylation reactions allow for the construction of more complex molecular architectures. As demonstrated by the synthetic workflow for a phenobarbital analogue, this compound serves as a key intermediate for creating novel derivatives of CNS-active drugs, highlighting its importance for researchers and professionals in the field of drug development.

References

- 1. CAS 6628-68-8: 1,3-Diethyl 2-(2-phenylethyl)propanedioate [cymitquimica.com]

- 2. Diethyl 2-(2-phenylethyl)malonate | CymitQuimica [cymitquimica.com]

- 3. This compound | 6628-68-8 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Natural and Life Sciences Communications, Chiang Mai University [cmuj.cmu.ac.th:443]

An In-depth Technical Guide to the Synthesis and Characterization of Diethyl 2-phenethylmalonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Diethyl 2-phenethylmalonate, a valuable intermediate in organic synthesis and drug discovery. This document outlines a detailed experimental protocol for its preparation via malonic ester synthesis, presents its key physicochemical and spectroscopic data in a structured format, and illustrates the underlying reaction mechanism and experimental workflow.

Introduction

This compound, also known as diethyl 2-(2-phenylethyl)propanedioate, is a derivative of malonic acid featuring a phenethyl substituent. The presence of the reactive methylene group activated by two adjacent ester functionalities makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The phenethyl moiety is a common structural motif in many natural products and synthetic drugs. This guide provides a robust methodology for the synthesis and thorough characterization of this important compound.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the alkylation of diethyl malonate with a suitable phenethyl halide, such as (2-bromoethyl)benzene, in the presence of a base. This reaction, a classic example of malonic ester synthesis, proceeds via the formation of a resonance-stabilized enolate, which then acts as a nucleophile.

Reaction Mechanism

The reaction mechanism involves two key steps: enolate formation and nucleophilic substitution.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a reliable procedure for a similar alkylation of diethyl malonate.

Materials:

-

Diethyl malonate

-

Absolute Ethanol

-

Sodium metal

-

(2-Bromoethyl)benzene (Phenethyl bromide)

-

Diethyl ether

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate

-

5% Sodium hydroxide solution

-

Water

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 250 mL of absolute ethanol. Carefully add 11.5 g (0.5 gram-atom) of sodium metal in small pieces. The reaction is exothermic; cool the flask in a water bath if the reaction becomes too vigorous.

-

Addition of Diethyl Malonate: Once all the sodium has dissolved, add 80 g (0.5 mole) of diethyl malonate dropwise through the dropping funnel with continuous stirring.

-

Alkylation: Following the addition of diethyl malonate, add 92.5 g (0.5 mole) of (2-bromoethyl)benzene dropwise over a period of 1-2 hours.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux with continuous stirring for 2-3 hours, or until the reaction mixture is neutral to moist litmus paper.

-

Work-up:

-

Allow the mixture to cool to room temperature.

-

Add 200 mL of water and transfer the mixture to a separatory funnel.

-

Separate the layers. Extract the aqueous layer with two 50 mL portions of diethyl ether.

-

Combine the organic layers and wash with 50 mL of 5% sodium hydroxide solution, followed by 50 mL of water, and finally with 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent by rotary evaporation.

-

The crude product is then purified by vacuum distillation. Collect the fraction corresponding to this compound.

-

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by a combination of physical property measurements and spectroscopic analysis.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₅H₂₀O₄ |

| Molecular Weight | 264.32 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Data not available in search results |

| Density | Data not available in search results |

| Refractive Index (n²⁰/D) | Data not available in search results |

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is a key tool for confirming the structure. The expected signals for this compound are:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 - 7.15 | m | 5H | Aromatic protons (C₆H₅) |

| ~ 4.20 | q | 4H | -OCH₂CH₃ |

| ~ 3.50 | t | 1H | -CH(COOEt)₂ |

| ~ 2.70 | t | 2H | Ph-CH₂- |

| ~ 2.10 | q | 2H | Ph-CH₂-CH₂- |

| ~ 1.25 | t | 6H | -OCH₂CH₃ |

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum provides further confirmation of the carbon skeleton.

| Chemical Shift (ppm) | Assignment |

| ~ 169 | C=O (ester) |

| ~ 140 | Aromatic C (quaternary) |

| ~ 128 - 126 | Aromatic CH |

| ~ 61 | -OCH₂CH₃ |

| ~ 52 | -CH(COOEt)₂ |

| ~ 34 | Ph-CH₂- |

| ~ 31 | Ph-CH₂-CH₂- |

| ~ 14 | -OCH₂CH₃ |

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3030 | Medium | Aromatic C-H stretch |

| ~ 2980, 2940 | Strong | Aliphatic C-H stretch |

| ~ 1735 | Strong | C=O stretch (ester) |

| ~ 1250 - 1150 | Strong | C-O stretch (ester) |

| ~ 750, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

3.2.4. Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) will show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 264 | [M]⁺ (Molecular ion) |

| 219 | [M - OEt]⁺ |

| 191 | [M - COOEt]⁺ |

| 160 | [M - PhCH₂CH₂]⁺ (loss of phenethyl radical) |

| 105 | [PhCH₂CH₂]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Experimental Workflow and Logic

The overall process from starting materials to the final, characterized product follows a logical sequence of synthesis, purification, and analysis.

Caption: Overall experimental workflow for the synthesis and characterization.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The provided experimental protocol, based on the well-established malonic ester synthesis, offers a reliable method for obtaining this valuable compound. The tabulated physicochemical and spectroscopic data serve as a benchmark for the successful identification and purity assessment of the final product. This information is intended to support researchers and scientists in their synthetic endeavors and in the development of new chemical entities.

Spectroscopic Profile of Diethyl 2-Phenethylmalonate: A Technical Guide

Introduction

Diethyl 2-phenethylmalonate is a derivative of malonic acid, featuring a phenethyl substituent at the alpha-carbon. This compound and its analogues are of interest in organic synthesis and medicinal chemistry as precursors to more complex molecules. Accurate characterization of such compounds is critical, and spectroscopic methods provide the necessary tools for structural elucidation and purity assessment. This guide summarizes the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and provides generalized experimental protocols for these analytical techniques.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of related compounds such as diethyl phenylmalonate, diethyl ethylmalonate, and other alkyl-substituted diethyl malonates.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 - 7.20 | m | 5H | Ar-H |

| ~4.20 | q | 4H | -O-CH ₂-CH₃ |

| ~3.60 | t | 1H | -CH (CH₂CH₂Ph) |

| ~2.70 | t | 2H | -CH₂-CH ₂-Ph |

| ~2.20 | q | 2H | -CH ₂-CH₂-Ph |

| ~1.25 | t | 6H | -O-CH₂-CH ₃ |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~169 | C =O |

| ~140 | Ar-C (quaternary) |

| ~128.5 | Ar-C H |

| ~128.3 | Ar-C H |

| ~126.0 | Ar-C H |

| ~61.5 | -O-C H₂-CH₃ |

| ~52.0 | -C H(CH₂CH₂Ph) |

| ~33.0 | -CH₂-C H₂-Ph |

| ~31.0 | -C H₂-CH₂-Ph |

| ~14.0 | -O-CH₂-C H₃ |

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3027 | Medium | Aromatic C-H Stretch |

| ~2980, ~2940 | Strong | Aliphatic C-H Stretch |

| ~1735 | Strong | C=O Stretch (Ester) |

| ~1605, ~1495, ~1455 | Medium to Weak | Aromatic C=C Bending |

| ~1250 - 1150 | Strong | C-O Stretch (Ester) |

| ~750, ~700 | Strong | Aromatic C-H Bending (out-of-plane) |

Predicted Mass Spectrometry (EI) Data

| m/z | Relative Intensity (%) | Assignment |

| 264 | 20 | [M]⁺ (Molecular Ion) |

| 219 | 30 | [M - OEt]⁺ |

| 191 | 15 | [M - COOEt]⁺ |

| 160 | 100 | [M - PhCH₂CH₂]⁺ (Loss of phenethyl group) |

| 105 | 40 | [PhCH₂CH₂]⁺ |

| 91 | 80 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a liquid sample like this compound. Instrument parameters should be optimized for the specific instrument being used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz NMR spectrometer.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum on the same 100 MHz spectrometer.

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a pulse angle of 45-60 degrees.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024-4096) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is expected to be a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty salt plates.

-

Place the sample plates in the spectrometer.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer. For Electron Impact (EI) ionization, a direct insertion probe or a GC-MS system can be used.

-

Ionization: Use Electron Impact (EI) ionization at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound (e.g., m/z 50-350).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The fragmentation of substituted diethyl malonates often involves the loss of the ester groups and the substituent at the alpha-carbon.[1]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

References

Diethyl 2-Phenethylmalonate: A Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide on the role of substituted diethyl malonates, with a specific focus on diethyl 2-phenethylmalonate, as versatile precursors in modern organic synthesis. We will explore its synthesis, physicochemical properties, and contextualize its utility through the well-documented synthesis of related pharmaceutical compounds.

Introduction: The Versatility of Substituted Malonic Esters

Substituted diethyl malonates are a cornerstone class of intermediates in organic synthesis, prized for their utility in forming carbon-carbon bonds.[1] The presence of two electron-withdrawing ester groups renders the α-carbon proton acidic (pKa ≈ 13), facilitating its deprotonation to form a stable enolate.[2] This nucleophilic enolate can then be alkylated or acylated, providing a robust pathway to a wide array of more complex molecular architectures.

This guide focuses on This compound (CAS No. 6628-68-8), a derivative featuring a phenethyl group at the α-position. It is important to distinguish this compound from its structural relatives, such as diethyl phenylmalonate and diethyl 2-ethyl-2-phenylmalonate, the latter being a direct precursor in the industrial synthesis of the anticonvulsant drug Phenobarbital.[3][4] While direct applications of this compound are less commonly documented, its synthesis and reactivity exemplify the fundamental principles of malonic ester chemistry crucial in pharmaceutical development.

Synthesis of this compound

The primary route for synthesizing this compound is the classic malonic ester synthesis. This involves the SN2 alkylation of the diethyl malonate enolate with a suitable phenethyl halide, such as (2-bromoethyl)benzene.

The general workflow involves three key steps:

-

Enolate Formation: A strong base, typically sodium ethoxide (NaOEt) prepared in situ from sodium metal and absolute ethanol, is used to deprotonate diethyl malonate.

-

Nucleophilic Alkylation: The resulting resonance-stabilized enolate attacks the electrophilic carbon of the phenethyl halide, displacing the halide and forming the new carbon-carbon bond.

-

Work-up and Purification: The reaction mixture is neutralized, and the product is isolated through extraction and purified, typically by vacuum distillation.

Caption: General workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Data

Quantitative data for this compound and related precursors are summarized below for comparative analysis.

| Property | This compound | Diethyl Phenylmalonate | Diethyl 2-Ethyl-2-phenylmalonate |

| CAS Number | 6628-68-8[5] | 83-13-6[6] | 76-67-5[7] |

| Molecular Formula | C₁₅H₂₀O₄[5] | C₁₃H₁₆O₄[6] | C₁₅H₂₀O₄[7] |

| Molecular Weight | 264.32 g/mol [5] | 236.26 g/mol [6] | 264.32 g/mol [7] |

| Appearance | Yellow liquid[5] | Colorless liquid | Colorless to light yellow liquid[8] |

| Boiling Point | 112-114 °C @ 0.2 mmHg[5] | 160 °C @ 12 mmHg | 185 °C @ 15 mmHg[7] |

| Density | 1.078 g/cm³ (Predicted)[5] | 1.085 g/cm³ @ 25 °C | 1.07 g/mL @ 25 °C[7] |

| Refractive Index (n20/D) | - | 1.498 | 1.491[7] |

-

¹H NMR: Protons of the two ethyl ester groups would appear as a triplet (CH₃) and a quartet (CH₂). The phenethyl group would show two triplets for the diastereotopic methylene protons and signals in the aromatic region (approx. 7.2-7.4 ppm) for the phenyl ring. The single α-hydrogen would appear as a triplet.

-

¹³C NMR: Carbonyl carbons would resonate downfield (approx. 168-170 ppm). Signals for the ethoxy groups, the aliphatic carbons of the phenethyl chain, the α-carbon, and the aromatic carbons would also be present.

-

IR Spectroscopy: A strong absorption band characteristic of the ester carbonyl (C=O) stretch would be prominent around 1730-1750 cm⁻¹. C-H stretching bands for both sp³ and sp² hybridized carbons and C-O stretching bands would also be observed.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 264. Common fragmentation patterns would include the loss of an ethoxy group (-OEt, 45 Da) and cleavage at the benzylic position to yield a tropylium ion (C₇H₇⁺) at m/z = 91.

Core Application: A Case Study in Barbiturate Synthesis

To illustrate the synthetic utility of this class of compounds, this section details the multi-step synthesis of Phenobarbital. This pathway begins with a precursor, diethyl phenylmalonate, which is sequentially alkylated and then cyclized with urea.[3][10][11] This serves as a well-documented and practical example for professionals in drug development.

Caption: Overall synthesis pathway for Phenobarbital from Benzyl Cyanide.

The final and defining step of barbiturate synthesis is the cyclocondensation reaction.

Caption: The cyclocondensation step to form the barbiturate ring.

Experimental Protocols

The following protocols are generalized procedures based on established methods in the literature.[11][12][13] Researchers should adapt these methods with appropriate safety precautions and laboratory techniques.

Protocol 1: Synthesis of this compound

Materials:

-

Diethyl malonate

-

(2-Bromoethyl)benzene (Phenethyl bromide)

-

Sodium metal

-

Absolute ethanol

-

Toluene (or other suitable solvent)

-

Hydrochloric acid (dilute, for work-up)

-

Saturated brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

Apparatus:

-

Three-necked round-bottom flask

-

Reflux condenser with drying tube

-

Dropping funnel

-

Magnetic stirrer and heat source

-

Separatory funnel

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried three-necked flask under an inert atmosphere (e.g., nitrogen), add clean sodium metal pieces (1.0 eq.) to absolute ethanol. Allow the sodium to react completely. The reaction is exothermic and may require cooling.

-

Enolate Formation: To the resulting sodium ethoxide solution, add diethyl malonate (1.0-1.1 eq.) dropwise via the dropping funnel while stirring. The formation of the sodium salt may result in a precipitate.[13]

-

Alkylation: Add (2-Bromoethyl)benzene (1.0 eq.) dropwise to the mixture.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC. Reaction times typically range from 2 to 16 hours.[13]

-

Work-up: After cooling to room temperature, the bulk of the ethanol is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate). The aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are washed with water and brine, dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.[5]

Protocol 2: Synthesis of Phenobarbital from Diethyl Phenylmalonate

This is a two-step process involving alkylation followed by cyclocondensation.

Part A: Alkylation of Diethyl Phenylmalonate [11][12]

Procedure:

-

To a reaction vessel containing diethyl phenylmalonate, add a solution of sodium ethoxide in ethanol.

-

Maintain the temperature at 50-60°C for approximately 2 hours, during which ethanol is slowly removed under normal pressure.[11][12]

-

Once ethanol distillation ceases, add ethyl bromide dropwise over 2 hours, maintaining the reaction temperature at 55-65°C.[11][12]

-

After the addition is complete, increase the temperature to 75-100°C and maintain for 6 hours to drive the reaction to completion.[11][12]

-

After work-up (neutralization with acid, extraction, and drying), the crude diethyl ethylphenylmalonate can be purified by vacuum distillation. A reported yield for this step is 90.92%.[12]

Part B: Cyclocondensation with Urea [10][11]

Procedure:

-

Prepare a solution of sodium methoxide in absolute methanol in a suitable reaction flask.

-

To the sodium methoxide solution, add dry urea and stir until it is completely dissolved.

-

Slowly add diethyl ethylphenylmalonate to the urea-sodium methoxide mixture.[10][11]

-

Heat the mixture to reflux for 7-8 hours. A solid precipitate, the sodium salt of phenobarbital, should form.[11]

-

After the reaction is complete, distill off the excess methanol.

-

To the residue, add warm water (approx. 50°C) to dissolve the solid salt.

-

While stirring vigorously, acidify the solution with concentrated hydrochloric acid. Phenobarbital will precipitate out of the solution.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry. The reported yield for this step can vary, with one study achieving 17.45%.[10]

Conclusion

This compound serves as a clear example of the malonic ester synthesis, a fundamental transformation in organic chemistry. While its direct applications are not as widely cited as those of its analogues, the principles of its synthesis and reactivity are directly transferable to the production of high-value molecules, including pharmaceuticals. The detailed protocols for the synthesis of phenobarbital from a related malonate precursor underscore the importance of this class of compounds to the drug development industry. A thorough understanding of these synthetic pathways, reaction conditions, and purification techniques is essential for researchers and scientists aiming to build complex molecular frameworks from simple, versatile building blocks.

References

- 1. prezi.com [prezi.com]

- 2. scribd.com [scribd.com]

- 3. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]

- 4. library2.smu.ca [library2.smu.ca]

- 5. DIETHYL 2-(PHENYLETHYL)MALONOATE | 6628-68-8 [chemicalbook.com]

- 6. Diethyl phenylmalonate | C13H16O4 | CID 66514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 苯基乙基丙二酸二乙酯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Diethyl 2-ethyl-2-phenylmalonate 96 76-67-5 [sigmaaldrich.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. thaiscience.info [thaiscience.info]

- 11. benchchem.com [benchchem.com]

- 12. CN115925543A - Synthesis method of diethyl phenylethylmalonate - Google Patents [patents.google.com]

- 13. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]

Navigating the Solubility Landscape of Diethyl 2-phenethylmalonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility of diethyl 2-phenethylmalonate in common organic solvents, addressing a critical knowledge gap for its application in research and pharmaceutical development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on a predicted solubility profile derived from the compound's structural characteristics and data from analogous compounds. Furthermore, a detailed experimental protocol for the precise determination of its solubility is provided, empowering researchers to generate empirical data tailored to their specific needs.

Predicted Solubility Profile

The solubility of a compound is fundamentally governed by its molecular structure, including polarity, hydrogen bonding capacity, and molecular size. This compound possesses a non-polar phenethyl group and two polar ethyl ester functionalities. This amphiphilic nature suggests it will exhibit good solubility in a range of organic solvents, with poor solubility in highly polar protic solvents like water.

Based on qualitative data for structurally similar compounds such as diethyl 2-ethyl-2-phenylmalonate and diethyl(phenylacetyl)malonate, the following solubility profile is predicted for this compound. It is anticipated to be soluble in alcohols and ethers, and highly soluble in chlorinated solvents and other polar aprotic solvents.

Table 1: Predicted Quantitative Solubility of this compound at 25°C

| Solvent Class | Solvent | Predicted Solubility Category | Predicted Quantitative Value (g/L) |

| Polar Protic | Methanol | Soluble | > 30 |

| Ethanol | Soluble | > 30 | |

| Water | Insoluble | < 0.1 | |

| Polar Aprotic | Acetone | Freely Soluble | > 100 |

| Ethyl Acetate | Freely Soluble | > 100 | |

| Dichloromethane | Freely Soluble | > 100 | |

| Chloroform | Freely Soluble | > 100 | |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble | > 100 | |

| Non-Polar | Toluene | Soluble | > 30 |

| Diethyl Ether | Soluble | > 30 | |

| Hexane | Sparingly Soluble | 1 - 10 |

Disclaimer: The values presented in this table are predictive and are intended to serve as a guideline for solvent selection. Experimental verification is essential for obtaining precise solubility data.

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound, the following equilibrium solubility method is recommended. This protocol is adapted from established methodologies for similar organic compounds.[1]

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

2. Experimental Workflow:

Caption: Experimental workflow for determining the solubility of a compound.

3. Detailed Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[1]

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.[1]

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Develop and validate a suitable HPLC method for the quantification of this compound.

-

Analyze the standard solutions using the HPLC method to generate a calibration curve.

-

Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using the same HPLC method.[1]

-

4. Data Analysis and Reporting:

-

Calculate the concentration of this compound in the saturated solution using the calibration curve.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

The experiment should be performed in triplicate for each solvent to ensure the reliability and reproducibility of the results. The data should be reported as the mean ± standard deviation.[1]

Signaling Pathways

The concept of signaling pathways is not directly applicable to the physicochemical property of solubility. Signaling pathways are biological processes involving a series of molecular interactions within a cell to elicit a specific response. The determination of solubility is a direct measurement of a compound's physical behavior in a solvent and does not involve biological signaling.

References

A Technical Guide to Diethyl 2-phenethylmalonate: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl 2-phenethylmalonate, a versatile intermediate in organic synthesis with significant applications in the pharmaceutical industry. This document details the compound's chemical identity, physical and chemical properties, a detailed experimental protocol for its synthesis, and its notable role as a precursor in the development of therapeutic agents, particularly barbiturates. The information is curated to support researchers and professionals in drug discovery and development.

Chemical Identity and Properties

IUPAC Name: 1,3-Diethyl 2-(2-phenylethyl)propanedioate[1][2]

CAS Number: 6628-68-8[1][2][3]

Synonyms: this compound, Diethyl (2-phenylethyl)propane-1,3-dioate, Propanedioic acid, (2-phenylethyl)-, diethyl ester[2][3][4]

This compound is a diester derivative of malonic acid, featuring a phenethyl group at the alpha-carbon. Its structure makes it a valuable building block in the synthesis of more complex molecules.[1]

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₀O₄ | [1][2][5] |

| Molecular Weight | 264.32 g/mol | [3][5] |

| Boiling Point | 112-114 °C at 0.2 mmHg; 165-170 °C at 18 Torr; 356.4 °C at 760 mmHg | [2][3][4] |

| Density | 1.078 g/cm³ | [4] |

| Flash Point | 171.3 °C | [4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Solubility | Soluble in organic solvents, less soluble in water | [1] |

| InChI Key | LMFLGETWXFOVMQ-UHFFFAOYSA-N | [1][4] |

| Canonical SMILES | CCOC(=O)C(CCC1=CC=CC=C1)C(=O)OCC | [1][5] |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is typically achieved through the alkylation of diethyl malonate, a classic example of the malonic ester synthesis. This method allows for the introduction of the phenethyl group to the α-carbon of the malonate.

Materials and Reagents

-

Diethyl malonate

-

Sodium ethoxide (or sodium metal and absolute ethanol to prepare in situ)

-

(2-Bromoethyl)benzene (Phenethyl bromide)

-

Anhydrous diethyl ether or Dimethylformamide (DMF)

-

Aqueous ammonium chloride (NH₄Cl) solution

-

Aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure

-

Preparation of the Enolate: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in an appropriate anhydrous solvent such as diethyl ether or DMF.

-

Formation of the Malonate Anion: Cool the solution in an ice bath. To this, add diethyl malonate dropwise with continuous stirring. The sodium ethoxide acts as a base to deprotonate the α-carbon of diethyl malonate, forming a resonance-stabilized enolate.

-

Alkylation: While maintaining the cool temperature, add (2-bromoethyl)benzene dropwise to the reaction mixture. The nucleophilic enolate will attack the electrophilic carbon of the phenethyl bromide in an Sₙ2 reaction, forming the C-C bond and yielding this compound.

-

Reaction Monitoring and Work-up: Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or another suitable organic solvent. Wash the organic layer sequentially with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Final Purification: The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel to yield the final product of high purity.

Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceuticals. Its primary application lies in the production of barbiturates, a class of drugs that act as central nervous system depressants.

Synthesis of Phenobarbital

Phenobarbital is a long-acting barbiturate used as an anticonvulsant to treat epilepsy.[6] The synthesis of phenobarbital involves the condensation of a disubstituted malonic ester with urea.[6][7] The general pathway involves the initial synthesis of diethyl phenylmalonate, followed by ethylation to form diethyl ethylphenylmalonate, which then undergoes cyclization with urea. While this specific example does not directly start from this compound, the underlying malonic ester synthesis is the core chemical transformation. The versatility of malonic esters like this compound allows for the synthesis of a wide range of 5,5-disubstituted barbituric acids.[8]

General Synthesis Pathway for Barbiturates

The synthesis of barbiturates from substituted diethyl malonates generally follows the workflow illustrated below. This compound can be further alkylated and then condensed with urea to produce a variety of barbiturate derivatives.

Potential Anti-inflammatory and Antimicrobial Agents

The versatility of the malonic ester synthesis allows for the creation of a diverse library of compounds. This compound serves as a valuable scaffold for producing novel molecules that can be screened for various biological activities, including potential anti-inflammatory and antimicrobial properties.

Signaling Pathways and Mechanism of Action

The primary therapeutic relevance of this compound is as a precursor to barbiturates. Barbiturates exert their effects on the central nervous system by modulating the activity of GABA-A receptors.[6]

The general mechanism of action for barbiturates is as follows:

Barbiturates bind to the GABA-A receptor at a site distinct from the GABA binding site. This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening. The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential. This inhibitory effect on neuronal activity is responsible for the sedative, hypnotic, and anticonvulsant properties of this class of drugs.[6]

Conclusion

This compound is a valuable chemical intermediate with well-established utility in the synthesis of pharmaceuticals, most notably barbiturates. Its straightforward synthesis via malonic ester alkylation and its versatile chemical nature make it an important tool for medicinal chemists and researchers in drug discovery. A thorough understanding of its properties and synthetic applications is crucial for leveraging this compound in the development of new therapeutic agents.

References

- 1. CAS 6628-68-8: 1,3-Diethyl 2-(2-phenylethyl)propanedioate [cymitquimica.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. 6628-68-8 Cas No. | Diethyl 2-(2-phenylethyl)malonate | Apollo [store.apolloscientific.co.uk]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]

- 7. thaiscience.info [thaiscience.info]

- 8. Phenobarbital | C12H12N2O3 | CID 4763 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Conformation of Diethyl 2-phenethylmalonate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed examination of the molecular structure and conformational properties of Diethyl 2-phenethylmalonate, a significant building block in organic synthesis. While direct crystallographic data for this specific molecule is not publicly available, this document extrapolates its structural characteristics from foundational chemical principles and spectroscopic data of closely related analogs. This guide also outlines a standard experimental protocol for its synthesis and discusses the key rotational degrees of freedom that govern its three-dimensional structure. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry and drug development in their understanding and utilization of this versatile compound.

Introduction

This compound is a derivative of malonic acid, characterized by a central methylene carbon substituted with a phenethyl group and flanked by two ethyl ester functionalities. Its structural framework makes it a valuable precursor in the synthesis of more complex molecules, particularly in the pharmaceutical industry where the introduction of a phenethyl moiety can be crucial for biological activity. A thorough understanding of its molecular geometry and conformational preferences is essential for predicting its reactivity and designing synthetic pathways.

Molecular Structure

The molecular formula for this compound is C₁₅H₂₀O₄. The structure consists of a propane-1,3-dioate backbone with a phenethyl substituent at the C2 position. The central carbon (C2) is sp³ hybridized and chiral, leading to the existence of two enantiomers.

Due to the absence of a published crystal structure for this compound, the bond lengths, bond angles, and dihedral angles presented below are representative values derived from closely related structures, such as other substituted diethyl malonates, and are intended for illustrative purposes.

Table 1: Representative Bond Lengths

| Bond | Typical Length (Å) |

| C-C (aliphatic) | 1.54 |

| C-C (aromatic) | 1.39 |

| C-O (ester) | 1.35 |

| C=O (ester) | 1.23 |

| C-H | 1.09 |

Table 2: Representative Bond Angles

| Angle | Typical Angle (°) |

| C-C(O)-O | 123 |

| O=C-O | 123 |

| C-C-C | 109.5 |

Conformational Analysis

The conformation of this compound is primarily determined by the rotation around several key single bonds. The flexibility of the ethyl ester and phenethyl groups allows the molecule to adopt various spatial arrangements. The most stable conformations will seek to minimize steric hindrance and optimize electronic interactions.

Key rotational bonds include:

-

Cα-Cβ bond of the phenethyl group: Rotation around this bond will alter the orientation of the phenyl ring relative to the malonate core.

-

C2-Cα bond: This rotation positions the entire phenethyl group.

-

C-O bonds of the ester groups: Rotation here affects the orientation of the ethyl chains.

The numerous degrees of freedom result in a complex potential energy surface with multiple local minima, each corresponding to a stable conformer. Computational modeling, such as density functional theory (DFT), would be the ideal method to explore these conformations and their relative energies. In the absence of such specific studies, it can be inferred that staggered conformations that minimize gauche interactions between the bulky phenyl and ester groups will be favored.

Experimental Protocols

Synthesis of this compound via Malonic Ester Synthesis

The most common and straightforward method for preparing this compound is through the malonic ester synthesis.

Materials:

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

(2-Bromoethyl)benzene (Phenethyl bromide)

-

Absolute ethanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Diethyl malonate is added dropwise to the stirred sodium ethoxide solution at room temperature. This results in the formation of the sodium salt of diethyl malonate, a potent nucleophile.

-

(2-Bromoethyl)benzene is then added to the reaction mixture.

-

The mixture is heated to reflux and stirred for several hours to ensure the completion of the alkylation reaction.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is partitioned between diethyl ether and water.

-

The organic layer is separated and washed successively with water, saturated aqueous sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations